molecular formula C9H8ClNO3 B6589389 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran CAS No. 2386217-73-6

7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran

Cat. No. B6589389
CAS RN: 2386217-73-6
M. Wt: 213.6
InChI Key:
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Description

7-Chloro-6-nitro-3,4-dihydro-2H-1-benzopyran (7CNDP) is an organic compound belonging to the benzopyran family. It is a colorless, crystalline solid that is insoluble in water. 7CNDP is a versatile compound that has been used for various scientific research applications, including synthesis, drug development, and biochemical and physiological experiments.

Scientific Research Applications

7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various organic compounds, such as pyridines, pyrimidines, and quinolines. It has also been used in the development of drugs, such as anti-cancer agents and anti-inflammatory agents. 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran has also been used to study the mechanism of action of various biochemical and physiological processes, such as signal transduction pathways, enzyme activity, and gene expression.

Mechanism of Action

7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran is a versatile compound that can interact with various biological molecules. It has been found to interact with DNA, proteins, and enzymes, and can modulate their activity. For example, 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). It has also been found to inhibit the expression of several genes, including those involved in inflammation and cancer development.
Biochemical and Physiological Effects
7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including COX-2, LOX, and 5-LOX, which are involved in the production of pro-inflammatory molecules. It has also been found to inhibit the expression of several genes, including those involved in inflammation and cancer development. Additionally, 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran has been found to have anti-cancer and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be stored for long periods of time. Additionally, it is a relatively inexpensive compound that can be easily synthesized from a variety of starting materials. However, 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran has several limitations, including its solubility in water and its toxicity.

Future Directions

There are several potential future directions for 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran. One potential direction is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. Additionally, 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran could be used to synthesize more complex organic compounds, such as pyridines, pyrimidines, and quinolines. Furthermore, 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran could be used to develop new drugs for treating various diseases, such as cancer and inflammation. Finally, 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran could be used to study the effects of environmental toxins on biological systems.

Synthesis Methods

7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran can be synthesized from a variety of starting materials, including 6-chloro-3,4-dihydro-2H-1-benzopyran-7-one and nitrobenzene. The synthesis involves a series of reaction steps, including a nucleophilic substitution reaction, an oxidation reaction, and a cyclization reaction. The reaction conditions and reaction times may vary depending on the starting materials used.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran involves the nitration of 7-chloro-3,4-dihydro-2H-1-benzopyran followed by reduction of the nitro group to an amino group and subsequent diazotization and coupling with nitrous acid to form the final product.", "Starting Materials": [ "7-chloro-3,4-dihydro-2H-1-benzopyran", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Sodium acetate", "Acetic acid" ], "Reaction": [ "Nitration of 7-chloro-3,4-dihydro-2H-1-benzopyran with a mixture of nitric acid and sulfuric acid to form 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran", "Reduction of the nitro group to an amino group using sodium hydroxide and hydrogen gas", "Diazotization of the amino group with nitrous acid generated in situ from sodium nitrite and hydrochloric acid", "Coupling of the diazonium salt with sodium acetate and acetic acid to form 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran" ] }

CAS RN

2386217-73-6

Product Name

7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran

Molecular Formula

C9H8ClNO3

Molecular Weight

213.6

Purity

95

Origin of Product

United States

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